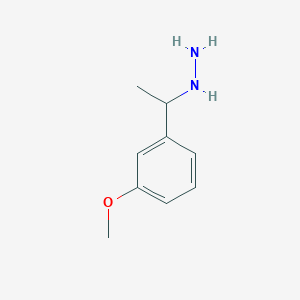
(1-(3-Methoxyphenyl)ethyl)hydrazine
Cat. No. B8655075
M. Wt: 166.22 g/mol
InChI Key: ZAWLNDFIVQCCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06291485B1
Procedure details


A mixture of 3′-methoxyacetophenone (1.5 g, 10 m mol), anhydrous hydrazine (1.28 g, 40 m mol) and dry ethanol (10 ml) was heated under reflux for 3 hours. Thereafter, the solvent was distilled off under reduced pressure. The residue was subjected to chromatography on silica gel (50 g) using ethyl acetate-hexane (1:1), and eluted with ethyl acetate-hexane (1:1) and then with ethyl acetate. The resulting yellow oily material (1.2 g) was dissolved in ethanol (20 ml). After the addition of 5% palladium-carbon (0.5 g), this solution was stirred in an atmosphere of hydrogen (40 kg/cm2) for 48 hours. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to chromatography on silica gel (30 g) using chloroform-methanol (100:1), and eluted with chloroform-methanol (100:1) and then with chloroformmethanol (10:1). Thus, the desired compound (0.68 g, 41%) was obtained as an oily material.



Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[NH2:12][NH2:13]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH:9]([NH:12][NH2:13])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C(C)=O
|
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
this solution was stirred in an atmosphere of hydrogen (40 kg/cm2) for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter, the solvent was distilled off under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with ethyl acetate-hexane (1:1)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting yellow oily material (1.2 g) was dissolved in ethanol (20 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of 5% palladium-carbon (0.5 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with chloroform-methanol (100:1)
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(C)NN)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.68 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
